molecular formula C13H16N2O5 B1331211 Z-Gly-sar-OH CAS No. 7801-91-4

Z-Gly-sar-OH

Cat. No. B1331211
CAS RN: 7801-91-4
M. Wt: 280.28 g/mol
InChI Key: DNSQLCGFBZSRPW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Z-Gly-sar-OH is C13H16N2O5 . It is a dipeptide that comprises an N-methylated peptide bond, which increases its stability against enzymatic degradation .


Chemical Reactions Analysis

Z-Gly-sar-OH is utilized for studying PEPT-1-mediated transport . It is also used in the development of high-speed NO2 sensors based on functionalized Single Walled Carbon Nanotubes .

Scientific Research Applications

Material Science

In material science, Z-Gly-sar-OH is used to modify the surface properties of materials. For instance, it can be employed to functionalize carbon nanotubes (CNTs), enhancing their properties for use in advanced composite materials .

Sensor Development

Z-Gly-sar-OH has been applied in the functionalization of Single-Walled Carbon Nanotubes (SWNTs) for the development of high-speed NO2 sensors. This functionalization process improves the sensitivity and selectivity of the sensors, making them more efficient in detecting NO2 levels in the environment .

Mechanism of Action

Target of Action

The primary target of Z-Gly-Sar-OH is the peptide transporter PEPT-1 (SLC15A1) . This transporter plays a crucial role in the nutritional supply with amino acids by mediating the intestinal influx of dipeptides and tripeptides generated during food digestion . It is also involved in the uptake of small bioactive peptides and various therapeutics .

Mode of Action

Z-Gly-Sar-OH, a dipeptide, interacts with its target, PEPT-1, by being recognized and transported by this peptide transporter . The compound comprises an N-methylated peptide bond that increases stability against enzymatic degradation , which is crucial for its interaction with PEPT-1.

Biochemical Pathways

The uptake and transport of Z-Gly-Sar-OH in cells are mediated by PEPT-1 . The PI3K/AKT signaling pathway regulates the absorption of small peptides . Inhibition of this pathway can significantly suppress the expression of PEPT-1, thus impairing the uptake and transport of Z-Gly-Sar-OH .

Pharmacokinetics

The pharmacokinetics of Z-Gly-Sar-OH is closely related to its interaction with PEPT-1. The compound exhibits favorable sensitivity in positive ion mode due to the protonation of the amino terminus of the dipeptide in acidic conditions . .

Result of Action

The result of Z-Gly-Sar-OH’s action is the successful transport of the compound into cells via PEPT-1 . This process is crucial for the overall health and productivity of organisms, as it contributes to the nutritional supply with amino acids .

Action Environment

The action of Z-Gly-Sar-OH is influenced by several environmental factors. For instance, the uptake and transport of the compound are significantly higher at 37°C than at 4°C . The optimal pH for transport and uptake is 6.0–6.5 . The presence of certain dipeptides can decrease these properties . Furthermore, the compound’s action can be impaired by inhibitors of the PI3K/AKT signaling pathway .

Safety and Hazards

When handling Z-Gly-sar-OH, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Z-Gly-sar-OH is used in the development of a highly sensitive Gly-Sar quantification assay for Caco-2 cell lysates . This assay is suitable for screening assays for PEPT-1 inhibitors and substrates in high-throughput formats and holds the potential for automation .

properties

IUPAC Name

2-[methyl-[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-15(8-12(17)18)11(16)7-14-13(19)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSQLCGFBZSRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293391
Record name Z-GLY-SAR-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7801-91-4
Record name 7801-91-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Z-GLY-SAR-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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